Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate structure
24393-49-5 structure
Product Name:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
CAS番号:24393-49-5
MF:C12H14O2
メガワット:190.238363742828
CID:828750
PubChem ID:641318
Update Time:2025-04-19

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
    • ethyl 3-(4-methylphenyl)prop-2-enoate
    • Ethyl (E)-3-(p-methylphenyl)-2-propenoate
    • Ethyl (E)-p-methylcinnamate
    • Ethyl (E)-3-(4-methylphenyl)-2-propenoate
    • ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
    • 4-Methylcinnamic acid ethyl ester
    • 20511-20-0
    • GS-6767
    • H10135
    • MFCD00182491
    • DB-360283
    • (E)-Ethyl 3-(p-tolyl)acrylate
    • Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
    • Ethyl 4-methylcinnamate
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
    • (E)-Ethyl3-(p-tolyl)acrylate
    • (E)-ethyl 3-p-tolylacrylate
    • A12244
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
    • Ethyl 3-(4-methylphenyl)propenoate
    • ethyl (E)-3-(4-methylphenyl)prop-2-enoate
    • AKOS006242257
    • (E)-3-(p-tolyl)-acrylic acid ethyl ester
    • AC-6964
    • Ethyl 3-(p-tolyl)acrylate
    • EN300-1453819
    • 24393-49-5
    • ethyl 3-(4-methylphenyl)acrylate
    • InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
    • NSC-338436
    • CHEMBL4065028
    • Ethyl-4-methyl cinnamate
    • Cinnamic acid, p-methyl-, ethyl ester
    • NSC338436
    • (e)-ethyl 3-(4-methylphenyl)acrylate
    • ethyl p-methylcinnamate
    • Z54083206
    • SCHEMBL1894062
    • Ethyl (e)-4-methylcinnamate
    • CS-0308791
    • EN300-132635
    • インチ: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
    • InChIKey: IMKVSWPEZCELRM-CMDGGOBGSA-N
    • ほほえんだ: O(C(/C=C/C1C=CC(C)=CC=1)=O)CC

計算された属性

  • せいみつぶんしりょう: 190.09942
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.3 g/l)(25ºC)、
  • PSA: 26.3

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate セキュリティ情報

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1471-250MG
Ethyl (E)-3-(p-Tolyl)acrylate
24393-49-5 >98.0%(GC)
250mg
¥290.00 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1471-1G
Ethyl (E)-3-(p-Tolyl)acrylate
24393-49-5 >98.0%(GC)
1g
¥890.00 2024-04-17
Enamine
EN300-1453819-0.05g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.05g
$612.0 2023-07-10
Enamine
EN300-1453819-0.1g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.1g
$640.0 2023-07-10
Enamine
EN300-1453819-0.25g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.25g
$670.0 2023-07-10
Enamine
EN300-1453819-0.5g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.5g
$699.0 2023-07-10
Enamine
EN300-1453819-1.0g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
1.0g
$728.0 2023-07-10
Enamine
EN300-1453819-2.5g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
2.5g
$1428.0 2023-07-10
Enamine
EN300-1453819-5.0g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
5.0g
$2110.0 2023-07-10
Enamine
EN300-1453819-10.0g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
10.0g
$3131.0 2023-07-10

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

合成方法 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
リファレンス
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

合成方法 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
リファレンス
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

合成方法 4

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
リファレンス
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

合成方法 5

はんのうじょうけん
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
リファレンス
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
リファレンス
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

合成方法 7

はんのうじょうけん
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
リファレンス
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

合成方法 8

はんのうじょうけん
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

合成方法 9

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
リファレンス
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

合成方法 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
リファレンス
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
リファレンス
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
リファレンス
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
リファレンス
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
リファレンス
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate 関連文献

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